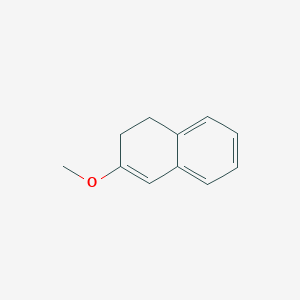3-Methoxy-1,2-dihydronaphthalene
CAS No.: 40815-23-4
Cat. No.: VC14160693
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40815-23-4 |
|---|---|
| Molecular Formula | C11H12O |
| Molecular Weight | 160.21 g/mol |
| IUPAC Name | 3-methoxy-1,2-dihydronaphthalene |
| Standard InChI | InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-5,8H,6-7H2,1H3 |
| Standard InChI Key | KAXGJEZZRYHXPJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=CC=CC=C2CC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Methoxy-1,2-dihydronaphthalene consists of a naphthalene backbone with partial saturation at the 1,2-positions and a methoxy (-OCH) substituent at the 3-position. The dihydronaphthalene moiety introduces strain into the aromatic system, altering electronic distribution and reactivity compared to fully aromatic naphthalenes. The methoxy group enhances electron density at adjacent carbons, facilitating electrophilic substitution reactions.
Key identifiers include:
-
IUPAC Name: 3-methoxy-1,2-dihydronaphthalene
-
Canonical SMILES: COC1=CC2=CC=CC=C2CC1
-
InChIKey: KAXGJEZZRYHXPJ-UHFFFAOYSA-N
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. In the NMR spectrum, the methoxy proton resonates as a singlet near 3.8 ppm, while the dihydronaphthalene protons appear as multiplets between 2.4–3.0 ppm (methylene groups) and 6.7–7.5 ppm (aromatic protons) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 160.21.
Synthetic Methodologies
Microbial Oxidation
Pseudomonas putida and Escherichia coli strains expressing toluene or naphthalene dioxygenases oxidize 2-methoxynaphthalene to dihydroxy-methoxy-dihydronaphthalene derivatives. For example, naphthalene dioxygenase produces (1R,2S)-dihydroxy-7-methoxy-1,2-dihydronaphthalene as the major product, while toluene dioxygenase favors (1R,2S)-dihydroxy-6-methoxy-1,2-dihydronaphthalene . These diols serve as chiral intermediates for asymmetric synthesis.
Silver-Mediated Cross-Coupling
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility due to its hydrophobic dihydronaphthalene core but is soluble in organic solvents like dichloromethane and ethyl acetate. Stability studies indicate susceptibility to oxidation at the dihydro moiety, necessitating storage under inert atmospheres.
Thermodynamic Parameters
Differential scanning calorimetry (DSC) reveals a melting point range of 83–103°C for sulfonylated derivatives, varying with substituent size and polarity . Density functional theory (DFT) calculations predict a planar conformation for the methoxy-substituted ring, minimizing steric hindrance.
Applications in Organic Synthesis
Chiral Synthon Production
Microbially derived dihydroxy metabolites serve as precursors to tetrahydronaphthalene diols, which are valuable in synthesizing bioactive molecules. For example, (1R,2S)-dihydroxy-7-methoxy-1,2-dihydronaphthalene can be dehydrated to yield methoxy-substituted naphthols for use in natural product synthesis .
Sulfonylated Derivatives
3-Sulfonyl-1,2-dihydronaphthalenes exhibit enhanced electronic properties, making them suitable for cross-coupling reactions. The sulfonyl group acts as a directing group in palladium-catalyzed C–H functionalization .
Comparison with Structural Analogues
Table 2: Properties of Methoxy-Substituted Dihydronaphthalenes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume